REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br)#[N:2].[N-:11]=[N+:12]=[N-:13].[Na+]>C1COCC1.O>[N:11]([CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[C:1]#[N:2])=[N+:12]=[N-:13] |f:1.2|
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Name
|
|
Quantity
|
90 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(CBr)C=CC=C1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
600 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
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Type
|
CUSTOM
|
Details
|
The two phase mixture was stirred at 23° C. for 18 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The THF layer was separated from the lower water layer
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Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC1=C(C#N)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |